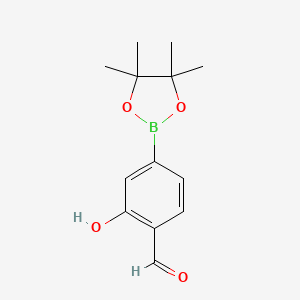

2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

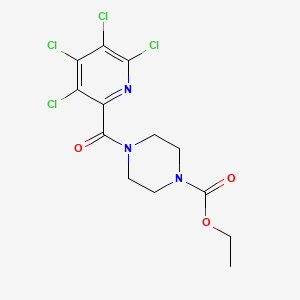

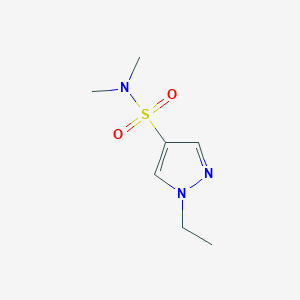

2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde is a chemical compound with the CAS Number: 1816937-59-3. It has a molecular weight of 248.09 and its IUPAC name is 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17BO4/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-15)11(16)7-10/h5-8,16H,1-4H3 . This code provides a standard way to encode the compound’s molecular structure.科学的研究の応用

Synthesis and Structure Characterization

The compound is utilized in synthesizing boric acid ester intermediates with benzene rings. Its structure is confirmed by techniques like FTIR, NMR spectroscopy, and mass spectrometry. X-ray diffraction provides insights into crystallographic and conformational analyses. Density Functional Theory (DFT) is applied for further molecular structural calculations, indicating consistency between DFT optimized structures and crystal structures obtained by X-ray diffraction (Huang et al., 2021).

Applications in Catalysis

This compound is used in the synthesis of a boron-substituted hydroxycyclopentadienyl ruthenium hydride. It exhibits reactivity with aldehydes both stoichiometrically and catalytically, providing hydroboration products under mild conditions. This synthesis process demonstrates potential applications in catalytic reactions (Koren-Selfridge et al., 2009).

Chemical Synthesis Methods

The compound is involved in the Pd-catalyzed borylation of aryl bromides, particularly effective for borylation of aryl bromides bearing sulfonyl groups. This method signifies its role in facilitating specific chemical synthesis techniques (Takagi & Yamakawa, 2013).

Antifungal and Antibacterial Bioactivity

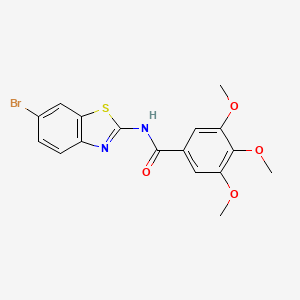

Research indicates its role in forming novel N2B heterocycles, which exhibit considerable antifungal activity against Aspergillus niger and Aspergillus flavus, and moderate antibacterial activity against Bacillus cereus. This highlights its potential in developing new antimicrobial agents (Irving et al., 2003).

Explosive Detection

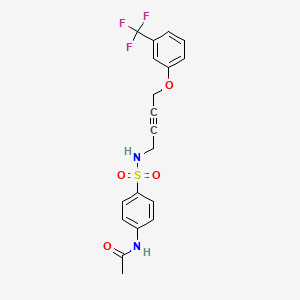

It has been synthesized and used in organic thin-film fluorescence probes for detecting hydrogen peroxide vapor, a signature compound of peroxide-based explosives. This application demonstrates its utility in sensitive and rapid detection technologies (Fu et al., 2016).

Applications in Medicinal Chemistry

This compound is modified for use in prochelators, showing improved hydrolytic stability and increased effectiveness in sequestering iron(III) to inhibit iron-catalyzed oxidative damage. This adaptation underlines its potential in therapeutic applications, especially in oxidative stress-related conditions (Wang & Franz, 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335. The precautionary statements are P261 and P305+P351+P338 .

Relevant Papers I found some papers related to this compound , but without access to the full text of these papers, I can’t provide a detailed analysis.

作用機序

Target of Action

Similar compounds have been used in the synthesis of novel glutamate transporter eaat2 activators and in the preparation of modified C3 Betulinic acid derivatives as HIV maturation inhibitors .

Mode of Action

It’s known that similar compounds undergo borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Biochemical Pathways

It’s known that similar compounds are involved in the suzuki-miyaura coupling reaction , which is a type of palladium-catalyzed cross-coupling reaction, used widely in organic synthesis.

Pharmacokinetics

It’s known that similar compounds have a melting point of 590 to 630 °C , suggesting that they are solid at room temperature, which could influence their bioavailability.

Result of Action

Similar compounds have been used in the synthesis of novel glutamate transporter eaat2 activators and in the preparation of modified C3 Betulinic acid derivatives as HIV maturation inhibitors , suggesting potential therapeutic applications.

Action Environment

It’s known that similar compounds should be stored under an inert atmosphere and at a temperature below 15°c , suggesting that they are sensitive to air and heat.

特性

IUPAC Name |

2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BO4/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-15)11(16)7-10/h5-8,16H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXXCDNEYPPDBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-Morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2932706.png)

![2-[1-(Methoxymethyl)cyclopentyl]acetonitrile](/img/structure/B2932707.png)

![N-(3-fluorophenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2932708.png)

![6-cyclopropyl-2-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2932716.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-(tetrazol-1-yl)benzoate](/img/structure/B2932718.png)

![3,4-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2932721.png)

![Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2932722.png)

![4-[(3,5-Dimethylcyclohexyl)oxy]benzene-1-sulfonamide](/img/structure/B2932726.png)